molecular formula C28H26N2O4 B4047107 methyl 4-[3-(3-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

methyl 4-[3-(3-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

Cat. No.: B4047107
M. Wt: 454.5 g/mol
InChI Key: SWIBZQLXQNJJBO-UHFFFAOYSA-N
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Description

Methyl 4-[3-(3-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.18925731 g/mol and the complexity rating of the compound is 787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Molecular Structures

  • Synthesis and Spectral Analysis : Gomaa (2011) explored the synthesis of new compounds related to dibenzo[d,f][1,3]diazepin-5-yl benzoquinones through reactions involving N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl)-amidines. This study highlighted the formation of complex molecules and their structural elucidation based on spectral data, indicating the chemical versatility of these compounds [Gomaa, 2011].

  • Photo-Switching in Azobenzene Derivatives : Pirone et al. (2020) conducted a study on asymmetrical visible light-triggered azo-derivatives, revealing their potential for polymer functionalization. This research demonstrated the significant impact of substituents on the isomerization rates of azobenzene derivatives, providing insights into their application in developing smart materials [Pirone et al., 2020].

  • Benzodiazepine Receptor Binding Studies : Nakao et al. (1990) synthesized compounds bearing a methoxyphenyl group, which demonstrated high affinity to the benzodiazepine receptor, suggesting the potential for neurological applications [Nakao et al., 1990].

  • Antiproliferative Effects on Cancer Cells : A study by Kim et al. (2011) on phenylpyrazolodiazepin-7-ones revealed their antiproliferative activities against melanoma and hematopoietic cell lines, indicating potential applications in cancer therapy [Kim et al., 2011].

Biological and Pharmacological Potential

  • Corrosion Inhibition of Benzodiazepine Derivatives : Laabaissi et al. (2021) synthesized benzodiazepine derivatives that showed promising corrosion inhibition properties for mild steel in acidic media, suggesting industrial applications in protecting materials [Laabaissi et al., 2021].

  • Antimicrobial Evaluation of Benzofuran Based Analogues : Shankar et al. (2016) prepared novel benzofuran-based analogues of chalcone and 1,4-benzodiazepine, demonstrating potent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents [Shankar et al., 2016].

Properties

IUPAC Name

methyl 4-[9-(3-methoxyphenyl)-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-33-21-7-5-6-19(14-21)20-15-24-26(25(31)16-20)27(30-23-9-4-3-8-22(23)29-24)17-10-12-18(13-11-17)28(32)34-2/h3-14,20,27,29-30H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIBZQLXQNJJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)C(=O)OC)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-[3-(3-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[3-(3-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
Reactant of Route 3
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methyl 4-[3-(3-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
Reactant of Route 4
methyl 4-[3-(3-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
Reactant of Route 5
methyl 4-[3-(3-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 4-[3-(3-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

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